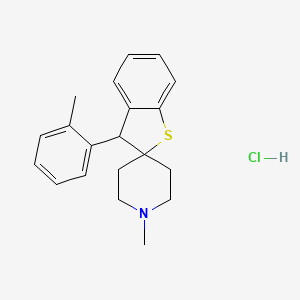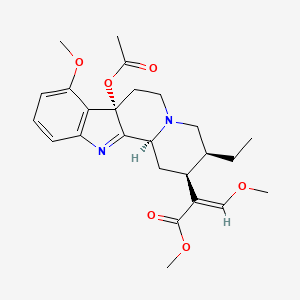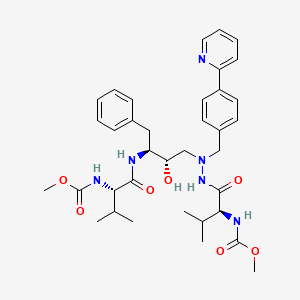
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This particular compound is characterized by the presence of a 2-methylphenyl group and a tetrahydropyridinyl group attached to the isoquinoline core, with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes. For this specific compound, the synthesis might involve:
Formation of the Isoquinoline Core: Starting with a benzylamine derivative and an aldehyde under acidic conditions.
Introduction of the 2-Methylphenyl Group: Through Friedel-Crafts alkylation or acylation.
Formation of the Tetrahydropyridinyl Group: Via hydrogenation or reduction of a pyridine derivative.
Conversion to Hydrochloride Salt: By treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Isoquinoline derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxides, while reduction could produce tetrahydroisoquinolines.
科学的研究の応用
Isoquinoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of isoquinoline derivatives varies depending on their specific structure and target. Generally, they may interact with enzymes, receptors, or other proteins, modulating their activity. For example, some isoquinoline derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological function.
類似化合物との比較
Similar Compounds
Quinoline: Structurally similar but with a nitrogen atom at a different position.
Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
特性
CAS番号 |
92123-85-8 |
|---|---|
分子式 |
C21H21ClN2 |
分子量 |
336.9 g/mol |
IUPAC名 |
1-(2-methylphenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-15-6-2-4-8-18(15)21-19-9-5-3-7-17(19)14-20(23-21)16-10-12-22-13-11-16;/h2-10,14,22H,11-13H2,1H3;1H |
InChIキー |
TZRXPJLJPIAUMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4=CCNCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



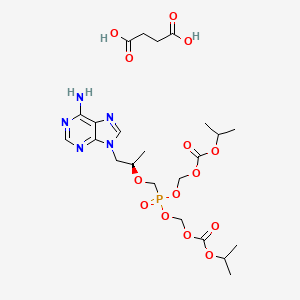
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
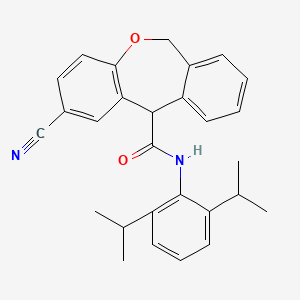

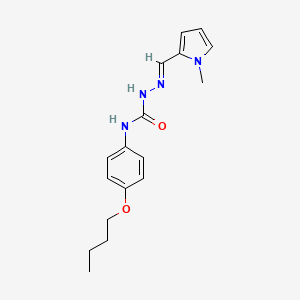


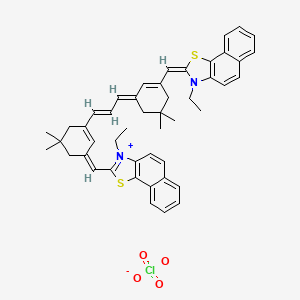

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
